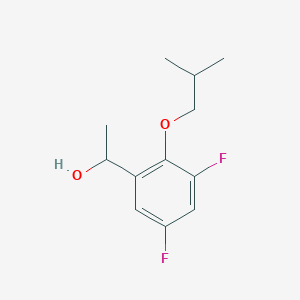
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloroethyl group and a sulfonyl chloride group attached to a tetrahydroquinoline ring
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the reduction of quinoline derivatives using hydrogenation methods.
Introduction of the Chloroethyl Group: This step involves the alkylation of the tetrahydroquinoline ring with 2-chloroethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives, while reduction can lead to further hydrogenation products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under aqueous conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The sulfonyl chloride group can also react with amino groups on proteins, leading to sulfonamide formation. These interactions can disrupt normal cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound also contains a chloroethyl group but has a different ring structure, leading to different chemical and biological properties.
Chloroethane derivatives: These compounds share the chloroethyl group but differ in their overall structure and reactivity.
Sulfonyl chloride derivatives: Compounds with sulfonyl chloride groups can have similar reactivity in terms of sulfonamide formation but differ in their overall chemical behavior depending on the rest of the molecule.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13Cl2NO2S |
|---|---|
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-5-7-14-6-1-2-9-3-4-10(8-11(9)14)17(13,15)16/h3-4,8H,1-2,5-7H2 |
InChI-Schlüssel |
CGLSXYXBSFAKHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
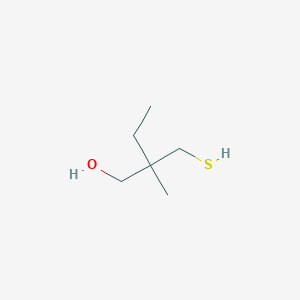
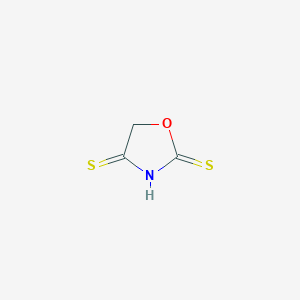

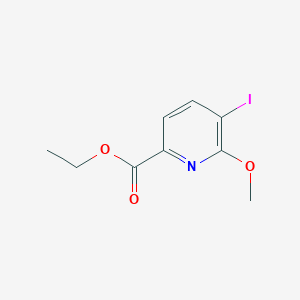
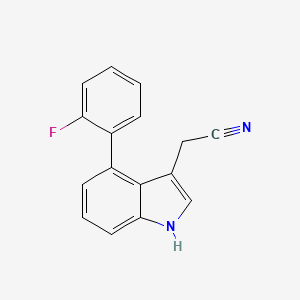
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
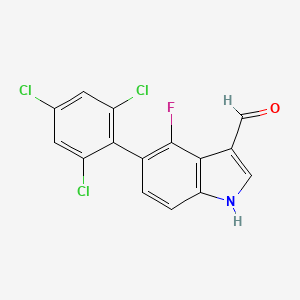
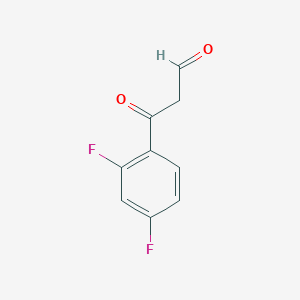

![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
